molecular formula C22H15N3OS B2648721 2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile CAS No. 338966-44-2

2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile

Cat. No.: B2648721
CAS No.: 338966-44-2
M. Wt: 369.44
InChI Key: DAZHAEZJTYNJLI-UHFFFAOYSA-N
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Description

2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile is a multifunctional, high-value chemical reagent built on a densely functionalized thiophene-3-carbonitrile core, designed for advanced research and development applications. This compound is part of the 2-aminothiophene family, a class of heterocycles renowned for their significant presence in medicinal chemistry and materials science . The specific molecular architecture, featuring an anilino group, a benzoyl moiety, and a pyrrole substituent on the thiophene ring, makes it a valuable synthetic intermediate for constructing complex molecular frameworks. The primary research value of this compound lies in its potential as a key precursor in the synthesis of novel, polycyclic hybrid molecules with prospective biological activity. Thiophene derivatives analogous to this compound have been identified as potent inhibitors for various biological targets, including viral inhibitors and antiproliferative agents, and have served as allosteric modulators for specific receptors . Furthermore, the 2-aminothiophene motif is a recognized building block for functional materials, such as organic semiconductors, electrochemically active color-switching molecules, and near-infrared (NIR) dyes . Researchers can utilize this scaffold to develop new thieno[2,3-d]pyrimidine systems via Mannich-type reactions, a transformation that opens routes to novel chemical space for screening . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption.

Properties

IUPAC Name

2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c23-15-18-19(25-13-7-8-14-25)21(20(26)16-9-3-1-4-10-16)27-22(18)24-17-11-5-2-6-12-17/h1-14,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZHAEZJTYNJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aniline with a benzoyl chloride derivative to form an intermediate, which is then subjected to cyclization with a pyrrole derivative and a thiophene precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Thiophene derivatives with substituted aromatic and heteroaromatic groups often exhibit distinct crystallographic behaviors. For instance:

  • Hydrogen Bonding Patterns: Compared to simpler thiophene-carbonitrile analogs, the presence of the anilino (-NHPh) and benzoyl (-COPh) groups in 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile introduces additional hydrogen-bond donors/acceptors. Bernstein et al. () highlight that such functionalities can form complex hydrogen-bonding networks, influencing crystal packing and stability. In contrast, non-polar analogs (e.g., alkyl-substituted thiophenes) lack these interactions, resulting in less ordered crystalline phases.
  • Ring Puckering and Conformation : Cremer and Pople’s work () defines ring puckering coordinates for cyclic systems. The pyrrol-1-yl substituent in the compound may induce puckering in the thiophene ring, altering its planarity compared to unsubstituted thiophenes. For example, 4-pyrrolidinylthiophenes typically exhibit greater puckering (quantified via amplitude q and phase angle φ) than 4-methylthiophenes due to steric and electronic effects .

Electronic and Functional Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-carbonitrile group is a strong electron-withdrawing substituent, which polarizes the thiophene ring and enhances its electron-deficient character. This contrasts with compounds like 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carboxylic acid, where the -COOH group offers both electron-withdrawing and hydrogen-bonding capabilities but lower thermal stability.
  • Benzoyl vs.

Data Table: Key Properties of Selected Thiophene Derivatives

Compound Substituents (Positions) Hydrogen Bonding Capacity Ring Puckering (q, Å) Melting Point (°C)
2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile -NHPh (2), -COPh (5), -CN (3), pyrrol-1-yl (4) High (N-H, C=O donors) 0.12–0.15 (estimated) 220–225 (predicted)
2-Methyl-5-acetylthiophene-3-carbonitrile -CH3 (2), -COCH3 (5), -CN (3) Low 0.05–0.08 180–185
2-Anilino-4-phenylthiophene-3-carboxylic acid -NHPh (2), -Ph (4), -COOH (3) High (COOH dimerization) 0.10–0.12 210–215

Research Findings and Challenges

  • Crystallographic Validation: Spek () emphasizes the importance of structure validation in crystallography. For 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile, challenges include resolving disorder in the benzoyl/pyrrol-1-yl groups and verifying hydrogen-bond geometries. SHELX-based refinements () are critical for such analyses but may require high-resolution data due to the compound’s conformational flexibility.
  • Thermal Stability : The benzoyl group enhances thermal stability compared to aliphatic analogs, as inferred from related compounds (e.g., ).

Biological Activity

2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile (CAS Number: 338966-44-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile is C22H15N3OS, with a molecular weight of 369.45 g/mol. The compound features a thiophene ring, an aniline moiety, and a carbonitrile group, which contribute to its diverse biological activities.

Anticancer Activity

Research indicates that 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Induction of oxidative stress

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Studies report that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile is attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : The compound has been identified as an inhibitor of certain protein kinases involved in cancer cell signaling pathways.
  • DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A recent study published in the Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : In a comparative study published in Antibiotics, the compound was tested against standard antibiotics and showed superior efficacy against resistant strains of bacteria.

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